molecular formula C7H12N2OS B8601054 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}ethanol

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}ethanol

Cat. No. B8601054
M. Wt: 172.25 g/mol
InChI Key: JKAAWPJQQAGOHD-UHFFFAOYSA-N
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Patent
US08193227B2

Procedure details

2-Methyl-4-(chloromethyl)thiazole (2.24 g) was treated with ethanolamine (11.6 mL, 10 equivalents) in dichloromethane at 25° C. for 16 hrs. The solvent was evaporated and the residue partitioned between ethyl acetate and brine. The organic layer was separated and extracted with ethyl acetate (5×). The organic layers were combined and washed with brine, dried over Na2SO4, and the solvents were evaporated to give 2.4 g (85%) of title compound.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7]Cl)[N:6]=1.[CH2:9]([CH2:11][NH2:12])[OH:10]>ClCCl>[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH2:7][NH:12][CH2:11][CH2:9][OH:10])[N:6]=1

Inputs

Step One
Name
Quantity
2.24 g
Type
reactant
Smiles
CC=1SC=C(N1)CCl
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(O)CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated

Outcomes

Product
Name
Type
product
Smiles
CC=1SC=C(N1)CNCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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